Acetylanonamine
Description
Overview of Secopyrrolizidine Alkaloids as Research Targets
Secopyrrolizidine alkaloids are a class of compounds structurally related to pyrrolizidine (B1209537) alkaloids, where the bicyclic ring system is cleaved. These compounds are found in a variety of plants, notably within the Senecio and Crotalaria genera, which are distributed globally wisdomlib.orgeuropa.eu. Research into secopyrrolizidine alkaloids is driven by their occurrence as secondary metabolites in these plants and the need to understand their chemical diversity and potential interactions with biological systems wisdomlib.orgresearchgate.net. Studies have explored the biosynthesis and structural variations of pyrrolizidine alkaloids, providing a foundation for the investigation of related secopyrrolizidine structures researchgate.net. Analytical methods, including chromatography and spectroscopy, are routinely employed in the study of these natural products inchem.org.
Historical Context of Acetylanonamine Isolation and Initial Characterization for Research Purposes
This compound is a secopyrrolizidine alkaloid that was isolated from the plant Senecio anonymus. Its identification as a new compound was reported in the Journal of Natural Products inchem.orgbiocrick.comacademicjournals.org. The initial characterization of this compound involved spectroscopic techniques to elucidate its chemical structure academicjournals.org. Specifically, high-resolution NMR spectroscopy, including 1H-1H COSY and 1H-13C HETCOR experiments, along with mass spectrometry (MS), were utilized for structural determination inchem.orgacademicjournals.org. Comparison of spectral data with that of anonamine (B38624), another alkaloid found in Senecio anonymus, and the synthesis of this compound from anonamine further supported the proposed structure academicjournals.org. This isolation and characterization were foundational steps in making this compound available for further chemical and biological investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E)-2-[(1R,6R,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDQPXFTDJVJID-BCPVGGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138079-62-6 | |
| Record name | Acetylanonamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138079626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthetic Pathways and Precursor Elucidation of Acetylanonamine
Methodologies for Investigating Biosynthetic Routes
The investigation into the biosynthesis of complex plant secondary metabolites like acetylanonamine employs a suite of powerful techniques. These methodologies are designed to trace the flow of atoms from simple precursors to complex final structures, identify the specific enzymes responsible for each chemical conversion, and confirm their roles within the living plant.
Isotopic labeling is a foundational technique used to map biosynthetic pathways by tracking the journey of an isotope through a series of metabolic reactions. mdpi.com In this method, a precursor molecule is synthesized with one or more of its atoms replaced by a detectable isotope, such as radioactive Carbon-14 (B1195169) (¹⁴C) and Hydrogen-3 (³H), or stable isotopes like Carbon-13 (¹³C) and Deuterium (²H). This 'labeled' precursor is then administered to the plant or cell culture. After a period of metabolism, the target alkaloids are isolated, and the positions of the isotopic labels in their structures are determined.
This analysis, often performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, reveals how the precursor's molecular skeleton was rearranged and incorporated into the final product. oup.com For aporphine (B1220529) alkaloids, feeding studies with ¹⁴C-labeled L-tyrosine have been fundamental in demonstrating that this amino acid serves as the primary building block for the entire isoquinoline (B145761) skeleton. nih.gov A landmark 1967 study provided direct evidence for the biosynthesis of roemerine (B1679503) and anonaine (B1665113)—the direct precursor to this compound—utilizing this tracer methodology, cementing the biogenetic relationship between precursor and product.
While tracer studies can delineate a pathway, identifying the specific biocatalysts requires enzymatic studies. This involves isolating enzymes from plant tissues and demonstrating their catalytic activity in vitro. Researchers can reconstruct segments of a biosynthetic pathway by combining purified enzymes with their predicted substrates and analyzing the products.
The biosynthesis of the aporphine core, from which this compound is derived, relies on a series of well-characterized enzymes. frontiersin.orgresearchgate.net The pathway begins with L-tyrosine and proceeds through the key branch-point intermediate (S)-reticuline. The critical step in forming the aporphine skeleton is an intramolecular C-C phenol (B47542) coupling reaction of (S)-reticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme. In Coptis japonica, the enzyme (S)-corytuberine synthase (CYP80G2) has been identified as being responsible for this conversion, producing the aporphine alkaloid (S)-corytuberine. frontiersin.org The final step leading to this compound is the N-acetylation of the anonaine precursor, a reaction catalyzed by an N-acetyltransferase (NAT) that utilizes acetyl-CoA as the acetyl group donor. Plant N-acetyltransferases belong to the large GCN5-related N-acetyltransferase (GNAT) superfamily, which is known to acetylate a wide array of substrates, including various secondary metabolites. researchgate.netmdpi.com
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Norcoclaurine Synthase | NCS | Condensation reaction forming the benzylisoquinoline backbone. | Dopamine (B1211576), 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |
| Norcoclaurine 6-O-Methyltransferase | 6OMT | O-methylation at the 6-position. | (S)-Norcoclaurine, SAM | (S)-Coclaurine |
| Coclaurine N-Methyltransferase | CNMT | N-methylation of the secondary amine. | (S)-Coclaurine, SAM | (S)-N-Methylcoclaurine |
| (S)-corytuberine synthase (Cytochrome P450) | CYP80G2 | Intramolecular C-C phenol coupling to form the aporphine skeleton. | (S)-Reticuline, O₂, NADPH | (S)-Corytuberine |
| N-Acetyltransferase | NAT | Transfers an acetyl group to the nitrogen atom. | Anonaine, Acetyl-CoA | This compound |
Studying biosynthetic pathways directly in whole plants can be challenging due to slow growth, complex tissue organization, and low concentrations of target compounds. Plant tissue culture, including cell suspension and hairy root cultures, offers a powerful alternative. frontiersin.orgnih.gov These in vitro systems can be grown under controlled, sterile conditions, allowing for easier administration of labeled precursors and inhibitors. researchgate.net
Cell cultures from alkaloid-producing plant families, such as Annonaceae, Papaveraceae, and Ranunculaceae, have been instrumental in biosynthetic research. nih.gov They provide a concentrated source of the biosynthetic enzymes, which simplifies their isolation and purification for in vitro studies. nih.gov Furthermore, cell cultures can be stimulated to produce higher quantities of specific alkaloids using elicitors, which are compounds that trigger defense responses and secondary metabolism. This enhanced production facilitates the characterization of both major and minor pathway intermediates.
A powerful method for confirming a gene's function in vivo is to create a mutant strain where that specific gene is inactivated or its expression is significantly reduced ("silenced"). By comparing the metabolic profile of the mutant with that of the wild type, researchers can deduce the function of the disrupted gene. If the gene encodes a biosynthetic enzyme, the mutant will typically show a decrease in the final product and an accumulation of the enzyme's substrate.
Virus-Induced Gene Silencing (VIGS) is a modern reverse-genetics technique that provides a rapid method for such functional analysis without the need to create stable transgenic plants. This technique has been successfully applied in opium poppy (Papaver somniferum) to investigate BIA biosynthesis. mdpi.com In one study, silencing the gene for reticuline (B1680550) N-methyltransferase (RNMT) led to a significant drop in the accumulation of the downstream quaternary alkaloid magnoflorine (B1675912) and a corresponding buildup of its precursor, corytuberine (B190840), thereby confirming the enzyme's role in the pathway.
| Target Gene Silenced | Technique | Observed Metabolic Change | Conclusion |
|---|---|---|---|
| Reticuline N-Methyltransferase (RNMT) | Virus-Induced Gene Silencing (VIGS) | Significant decrease in Magnoflorine content. Concomitant increase in Corytuberine content. | RNMT is responsible for the N-methylation of corytuberine to produce magnoflorine in vivo. |
Chemoproteomics is an advanced technique used to identify proteins that interact with small molecules. In the context of biosynthesis, it is particularly useful for discovering elusive enzymes. This approach often uses chemical probes that are designed to mimic a substrate or intermediate in the pathway. These probes bind specifically to the active site of the enzyme that processes them. The probe is typically equipped with a reactive group for covalent bonding and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation.
After incubating the probe with a total protein extract from the plant, the enzyme-probe complex can be pulled out and the enzyme identified using mass spectrometry. This method bypasses the need for traditional enzyme purification and is highly effective for finding low-abundance enzymes or those that are difficult to assay. Chemoproteomics has successfully identified key enzymes in other complex plant alkaloid pathways, demonstrating its power to fill gaps in our understanding of natural product biosynthesis.
Identification of Biosynthetic Precursors and Intermediates Relevant to this compound
The biosynthetic pathway leading to this compound begins with the aromatic amino acid L-tyrosine and follows the well-established route for benzylisoquinoline alkaloids. frontiersin.org Tyrosine is converted in several steps to two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.
These two molecules are condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent reactions involving O-methylation, N-methylation, and hydroxylation, catalyzed by specific methyltransferases and a cytochrome P450 monooxygenase, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. researchgate.net
From (S)-reticuline, the pathway diverges to produce a vast array of different alkaloid skeletons. The formation of the aporphine core structure is achieved through an intramolecular oxidative carbon-carbon coupling of (S)-reticuline. This reaction, catalyzed by a P450-dependent enzyme such as (S)-corytuberine synthase, links the two aromatic rings to create the characteristic tetracyclic aporphine framework, yielding intermediates like (S)-corytuberine. frontiersin.org Further modifications, such as demethylation or dehydroxylation, lead to the formation of the noraporphine alkaloid anonaine. The final step in the formation of this compound is the N-acetylation of the secondary amine of anonaine, a reaction catalyzed by a specific N-acetyltransferase using acetyl-CoA as the acetyl group donor.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Anonaine |
| (S)-Coclaurine |
| (S)-Corytuberine |
| Dopamine |
| 4-Hydroxyphenylacetaldehyde |
| L-tyrosine |
| Magnoflorine |
| (S)-N-Methylcoclaurine |
| (S)-Norcoclaurine |
| (S)-Reticuline |
| Roemerine |
Scientific Focus: The Chemical Compound this compound
Despite a comprehensive search of available scientific literature, no specific information was found regarding the biosynthetic pathways, precursor elucidation, enzymatic mechanisms, or metabolic flux analysis for the chemical compound "this compound."
While a chemical supplier lists this compound with the Chemical Abstracts Service (CAS) number 138079-62-6 and a molecular formula of C21H29NO8, there is a notable absence of published research detailing its biological synthesis or metabolic role.
The initial investigation sought to explore the intricate processes of how this compound is naturally produced, the enzymes that catalyze its formation, and the metabolic dynamics within any producing organisms. However, the search yielded no specific studies, data, or even mentions of this compound in the context of biosynthesis.
General information on related classes of compounds, such as N-acylethanolamines, is available and points to complex biosynthetic routes. These pathways often involve the modification of membrane phospholipids (B1166683) and the action of various transferases and phospholipases. For instance, the biosynthesis of N-acylethanolamines can proceed through a pathway involving the formation of N-acyl-phosphatidylethanolamine (NAPE) by N-acyltransferase, followed by the release of the N-acylethanolamine by a phospholipase D. nih.gov
Furthermore, the field of metabolic flux analysis is a powerful tool for understanding the rates of metabolic reactions within a cell. nih.gov This technique, often utilizing isotope labeling, allows researchers to quantify the flow of metabolites through various pathways, providing insights into cellular metabolism and the production of specific compounds. mdpi.comrsc.org There are established methodologies for conducting metabolic flux analysis in various organisms to study the production of a wide range of biochemicals. frontiersin.org
However, without any foundational research identifying a natural source or a biosynthetic gene cluster for this compound, the application of these advanced analytical techniques to this specific compound remains hypothetical.
It is possible that this compound is a synthetic compound, a very recently discovered natural product that has not yet been the subject of biosynthetic investigation, or a compound with limited distribution in nature that has not been extensively studied. Until research is published that identifies an organism that produces this compound and begins to unravel its metabolic origins, a detailed article on its biosynthesis as requested cannot be constructed.
Synthetic Strategies and Chemical Derivatization of Acetylanonamine
Total Synthesis Approaches for Acetylanonamine and Related Structural Scaffolds
The construction of the complex tetracyclic core of this compound presents a considerable synthetic challenge. Chemists have developed various strategies to assemble this aporphine (B1220529) scaffold, often involving sophisticated retrosynthetic planning and advanced chemical reactions.
Retrosynthetic Analysis in Planning Complex Molecule Synthesis
Retrosynthetic analysis is a powerful problem-solving technique used to devise a synthetic plan for a target molecule like this compound. airitilibrary.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.com For aporphine alkaloids, a common retrosynthetic strategy involves disconnecting the key bonds that form the characteristic fused ring system.
A plausible retrosynthetic analysis for anonaine (B1665113), the immediate precursor to this compound, begins with the disconnection of the N-acetyl group to reveal anonaine. A key disconnection in the aporphine core is often the bond between the two aromatic rings, which can be formed via an intramolecular cyclization reaction. This leads back to a 1-benzyl-tetrahydroisoquinoline intermediate. This intermediate can be further simplified by disconnecting the isoquinoline (B145761) ring, often through a retro-Pictet-Spengler reaction, to yield a phenethylamine (B48288) derivative and an aldehyde. For instance, a known synthesis of anonaine starts from homopiperonylamine and o-nitrophenylacetyl chloride, which are condensed and then cyclized via a Pictet–Spengler reaction to form a tetrahydroisoquinoline intermediate. acs.org Subsequent steps involve reduction of the nitro group, diazotization, and an intramolecular cyclization to form the aporphine core, followed by N-benzylation and final deprotection to yield anonaine. acs.org The final step to obtain this compound would be a straightforward N-acetylation.
Key Retrosynthetic Disconnections for Anonaine:
| Target Molecule | Precursor 1 | Precursor 2 | Key Transformation |
| Anonaine | N-Benzyl-anonaine | - | Catalytic Hydrogenation (deprotection) |
| N-Benzyl-anonaine | Diazonium salt of an amino-benzyl-tetrahydroisoquinoline | - | Sandmeyer-type reaction (intramolecular cyclization) |
| Amino-benzyl-tetrahydroisoquinoline | Nitro-benzyl-tetrahydroisoquinoline | - | Reduction of nitro group |
| Nitro-benzyl-tetrahydroisoquinoline | Homopiperonylamine | o-Nitrophenylacetyl chloride | Pictet-Spengler reaction |
Advanced Carbon-Carbon Bond Forming Reactions in Alkaloid Synthesis
The construction of the aporphine skeleton heavily relies on the formation of carbon-carbon bonds to create the fused aromatic rings. A variety of modern synthetic methods are employed to achieve this efficiently and with high selectivity. These reactions are crucial for assembling the core structure from simpler building blocks. illinois.edu
One of the most critical C-C bond formations in the synthesis of many aporphine alkaloids is the intramolecular biaryl coupling. This reaction connects the two aromatic rings to form the dibenzo[de,g]quinoline system. Modern methods for this transformation include:
Palladium-catalyzed cross-coupling reactions: Reactions like the Suzuki and Heck couplings are powerful tools for forming C-C bonds between aromatic rings. nih.gov In the context of aporphine synthesis, an intramolecular version of these reactions can be used to cyclize a suitably functionalized 1-benzyl-tetrahydroisoquinoline precursor. nih.gov
Photochemical cyclizations: Irradiation with light can promote the cyclization of stilbene-like precursors to form phenanthrene (B1679779) systems, which are part of the aporphine core. This method offers a mild and often efficient way to form the key biaryl bond. nih.govnih.gov
Benzyne chemistry: The reaction of isoquinoline derivatives with silylaryl triflates can generate benzynes in situ, which then undergo a [4+2] cycloaddition followed by hydrogen migration to form the aporphine core. semanticscholar.org
These advanced C-C bond-forming reactions provide chemists with a versatile toolbox for the construction of the complex architecture of this compound and its analogues.
Strategies for Stereochemical Control in Synthesis
This compound possesses a stereocenter at the C6a position, and its biological activity is often dependent on the specific stereochemistry. Therefore, controlling the stereochemistry during the synthesis is of paramount importance. Several strategies have been developed to achieve high levels of stereoselectivity in the synthesis of aporphine alkaloids.
One common approach is the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed.
Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation reactions, often employing chiral rhodium or ruthenium catalysts, can be used to set the stereocenter in the tetrahydroisoquinoline ring of the precursor with high enantiomeric excess.
Diastereoselective reactions are also employed, where an existing stereocenter in the molecule influences the formation of a new stereocenter. For instance, in the synthesis of some 7-oxygenated aporphine alkaloids, a diastereoselective reductive acid-mediated cyclization has been utilized to control the stereochemistry. nih.gov
These strategies for stereochemical control are essential for the synthesis of enantiomerically pure this compound, which is crucial for studying its specific biological functions.
Semisynthetic Modifications for Structural Analogues and Probes
Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable approach for generating structural analogues of this compound. nih.gov This strategy allows for the rapid diversification of the natural product scaffold to explore structure-activity relationships and to develop chemical probes for biological studies.
Diversion of Natural Product Scaffolds for Chemical Space Exploration
Natural products like anonaine, the precursor to this compound, provide a privileged starting point for the exploration of chemical space. nih.gov By applying a variety of chemical reactions to the anonaine scaffold, a library of new compounds with modified properties can be generated. This approach is often more efficient than total synthesis for producing a range of related compounds.
Common modifications to the aporphine scaffold include:
N-alkylation and N-acylation: The secondary amine of anonaine can be readily functionalized with a wide range of alkyl and acyl groups to explore the influence of the nitrogen substituent on biological activity. The synthesis of this compound from anonaine is a prime example of N-acylation.
Aromatic substitution: The aromatic rings of the aporphine core can be modified through electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. These modifications can alter the electronic properties and steric bulk of the molecule.
Modification of existing functional groups: The methylenedioxy group present in this compound can be cleaved to generate catechols, which can then be further functionalized.
These semisynthetic modifications allow for a systematic investigation of how different parts of the molecule contribute to its biological activity.
Multicomponent Reactions for Combinatorial Library Generation
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse libraries of compounds. beilstein-journals.org In an MCR, three or more starting materials react in a single step to form a product that contains portions of all the reactants. beilstein-journals.org This approach is highly efficient and allows for the creation of large numbers of compounds by simply varying the starting materials.
While the direct application of MCRs to the synthesis of the complex aporphine core is challenging, they can be used to generate key intermediates or to create libraries of compounds based on a related scaffold. For example, MCRs are well-suited for the synthesis of highly substituted isoquinoline and tetrahydroisoquinoline derivatives, which are key precursors for aporphine alkaloids. nih.govorganic-chemistry.org By employing a variety of aldehydes, amines, and isocyanides in a Ugi or Passerini reaction, for instance, a diverse set of intermediates can be prepared, which can then be elaborated into a library of aporphine analogues.
The use of MCRs in combination with semisynthetic strategies can significantly accelerate the discovery of new bioactive molecules based on the this compound scaffold.
Development of Chemical Probes Based on this compound Scaffolds
The development of chemical probes from bioactive molecules like this compound is a critical step in elucidating their mechanism of action, identifying molecular targets, and visualizing their distribution in biological systems. These probes are powerful tools in chemical biology, enabling researchers to study the function and localization of their targets in a dynamic and often real-time manner. The design and synthesis of these probes require careful consideration to ensure that the introduction of a label does not significantly alter the parent molecule's pharmacological properties.
Design Principles for High-Quality Chemical Probes
The creation of high-quality chemical probes from the this compound scaffold is governed by a set of established principles aimed at ensuring their efficacy and reliability in biological assays. These principles guide the modification of the parent compound to incorporate a reporter group (e.g., a fluorophore, biotin (B1667282), or radioisotope) without compromising its inherent biological activity.
A primary consideration in the design of an this compound-based chemical probe is the retention of biological activity . The probe must bind to the same biological target with a similar affinity and selectivity as the parent this compound molecule. To achieve this, the reporter group is typically attached via a linker to a position on the this compound scaffold that is not critical for its interaction with its target. Structure-activity relationship (SAR) studies of this compound and related aporphine alkaloids can provide valuable insights into which functional groups are essential for bioactivity and which can be modified. For instance, modifications at positions on the this compound molecule that are known to tolerate substitutions would be ideal for linker attachment.
Appropriate linker selection is also crucial. The linker should be of sufficient length and flexibility to spatially separate the reporter group from the this compound core, minimizing steric hindrance that could interfere with target binding. The linker should also be chemically stable under physiological conditions to prevent cleavage of the reporter group from the probe. Polyethylene glycol (PEG) linkers are often employed to improve the solubility and pharmacokinetic properties of the probe.
The choice of the reporter group depends on the intended application.
Fluorescent probes are designed for use in fluorescence microscopy and flow cytometry to visualize the localization of the probe within cells and tissues. The chosen fluorophore should have a high quantum yield, photostability, and an excitation/emission profile that is compatible with available imaging equipment and minimally overlaps with cellular autofluorescence.
Biotinylated probes are used for affinity purification of the target protein. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the selective capture of the probe-target complex from complex biological mixtures.
Radiolabeled probes are employed in quantitative binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET). The choice of radioisotope will depend on the desired half-life and the type of radiation emitted.
Finally, a well-designed chemical probe should be accompanied by a negative control probe . This is typically a structurally similar molecule that lacks the key pharmacophore of this compound but possesses the same reporter group and linker. The negative control is essential to demonstrate that the observed biological effects or localization patterns are due to the specific interaction of the this compound scaffold with its target and not due to non-specific interactions of the reporter group or linker.
Table 1: Key Design Principles for this compound-Based Chemical Probes
| Principle | Description | Rationale |
| Retention of Bioactivity | The probe must maintain the binding affinity and selectivity of this compound for its biological target. | To ensure that the probe accurately reflects the behavior of the parent compound. |
| Strategic Linker Attachment | The reporter group should be attached to a non-essential position on the this compound scaffold via a stable linker. | To minimize interference with target binding and prevent cleavage of the reporter. |
| Appropriate Reporter Group | The choice of label (fluorescent, biotin, or radioisotope) should be suited to the intended biological application. | To enable the desired detection or purification method. |
| Inclusion of a Negative Control | A structurally related but biologically inactive control probe should be synthesized and tested in parallel. | To validate the specificity of the probe's interactions. |
Synthesis of Labeled this compound Derivatives for Biological Studies (e.g., fluorescent, biotinylated, radiolabeled)
The synthesis of labeled this compound derivatives involves the chemical modification of the this compound scaffold to incorporate a reporter group. The specific synthetic strategy will depend on the functional groups available on the this compound molecule and the nature of the label to be introduced.
Fluorescent Labeling:
A common strategy for fluorescently labeling natural products like this compound is to introduce a reactive handle, such as an amine or a carboxylic acid, onto the molecule, which can then be coupled with a commercially available fluorescent dye. For this compound, a potential site for modification could be the phenolic hydroxyl group or the aromatic rings, provided that these positions are not critical for its biological activity.
A hypothetical synthetic route could involve:
Protection of the secondary amine if it is reactive under the planned conditions.
Functionalization of a suitable position on the this compound core with a linker containing a terminal reactive group (e.g., an amino or carboxyl group). This could be achieved through reactions such as etherification of the phenolic hydroxyl group with a bifunctional linker.
Coupling of the functionalized this compound with an activated fluorescent dye (e.g., an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of fluorescein (B123965) or rhodamine).
Deprotection of any protecting groups to yield the final fluorescent probe.
Biotinylation:
The synthesis of biotinylated this compound derivatives follows a similar logic to fluorescent labeling. A linker with a reactive terminus is first attached to the this compound scaffold, followed by conjugation with an activated biotin derivative, such as biotin-NHS ester. The valeric acid side chain of biotin provides a natural spacer, but longer PEG-based linkers are often incorporated to enhance the accessibility of the biotin moiety for binding to streptavidin. wikipedia.org
Radiolabeling:
Radiolabeling of this compound can be achieved by incorporating a radioisotope such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) for PET imaging.
Tritium Labeling: Tritiation can often be accomplished by catalytic reduction of a suitable precursor with tritium gas. For example, if a double bond can be introduced into a non-critical region of the this compound molecule, it could be subsequently reduced with ³H₂ gas.
Carbon-14 Labeling: The introduction of ¹⁴C typically requires a more involved synthetic effort, often starting from a simple ¹⁴C-labeled precursor like ¹⁴CO₂ or K¹⁴CN and building up a portion of the this compound scaffold. For instance, the N-acetyl group of this compound could potentially be introduced using [¹⁴C]-acetic anhydride.
Fluorine-18 Labeling: For PET imaging probes, ¹⁸F is a commonly used isotope. The synthesis of an ¹⁸F-labeled this compound derivative would involve the preparation of a suitable precursor that can undergo nucleophilic substitution with [¹⁸F]fluoride. This might involve introducing a leaving group (e.g., a tosylate or nitro group) at a position on the this compound scaffold that is amenable to radiofluorination.
Table 2: Proposed Synthetic Strategies for Labeled this compound Derivatives
| Label Type | Proposed Strategy | Key Reagents |
| Fluorescent | Coupling of an amine-functionalized this compound linker derivative with an NHS-ester of a fluorescent dye. | This compound, bifunctional linker, Fluorescein-NHS ester or Rhodamine-NHS ester. |
| Biotinylated | Reaction of a functionalized this compound with an activated biotin derivative. | This compound, Biotin-NHS ester, PEG linker. |
| Radiolabeled (¹⁴C) | N-acetylation using a ¹⁴C-labeled acetylating agent. | Desthis compound, [¹⁴C]-Acetic Anhydride. |
| Radiolabeled (¹⁸F) | Nucleophilic substitution of a precursor with a suitable leaving group with [¹⁸F]fluoride. | Tosylated or nitro-acetylanonamine precursor, [¹⁸F]Fluoride. |
The successful synthesis and purification of these labeled derivatives, followed by thorough biological evaluation, are essential to validate their utility as chemical probes for studying the biological functions of this compound.
Mechanistic Elucidation of Acetylanonamine S Biological Interactions
Identification of Molecular Targets and Binding Partners
Research into the biological interactions of acetylanonamine involves identifying the specific molecules it binds to and interacts with within biological systems.
Research into Protein-Ligand Interactions
This compound, as a pyrrolizidine (B1209537) alkaloid, belongs to a class of compounds known to interact with proteins. Pyrrolizidine alkaloids are metabolized in the liver through cytochrome P450 (CYP450)-mediated pathways, leading to the formation of reactive intermediates, such as pyrrolic metabolites wikiwand.comwikipedia.org. These intermediates can covalently bind to proteins, forming pyrrole-protein adducts wikiwand.comwikipedia.org. This binding can impair the function of essential proteins wikiwand.comwikipedia.org. The severity of liver damage caused by PAs is correlated with the level of pyrrole-protein adduct formation wikiwand.comwikipedia.org.
While general mechanisms for pyrrolizidine alkaloids involving protein adduct formation have been described, specific protein targets for this compound itself require further detailed investigation. Studies on protein-protein interactions are relevant in understanding how compounds can modulate cellular processes by affecting the formation or stability of multiprotein complexes nih.gov.
Investigations of Non-Protein Biological Targets (e.g., nucleic acids, lipids)
Beyond protein interactions, pyrrolizidine alkaloid metabolites, specifically the electrophilic pyrroles, can also target nucleic acids wikiwand.comwikipedia.org. These reactive metabolites can bind to DNA, leading to the formation of DNA adducts wikipedia.org. This genotoxicity can induce mutations and DNA damage wikipedia.org.
Studies on the effects of pyrrolizidine alkaloids on cellular components have shown changes in neutral lipid metabolism in HepaRG cells exposed to certain PAs researchgate.netnih.gov. This suggests potential interactions with lipid pathways, although the direct binding of this compound or its metabolites to lipids requires specific investigation.
Research into nucleic acid binding molecules from combinatorial libraries highlights the potential for various compounds to interact with DNA and RNA, often through specific structural motifs or recognition of non-canonical nucleic acid structures mit.edunih.govmdpi.com. While this demonstrates the possibility of such interactions, direct evidence of this compound binding to nucleic acids or lipids at a molecular level needs to be established through targeted studies.
Biochemical Pathway Modulation by this compound
This compound's biological effects are mediated through its influence on various biochemical pathways.
Research on Enzyme Inhibition/Activation Kinetics
As a pyrrolizidine alkaloid, this compound's metabolic activation is significantly influenced by enzymes, particularly cytochrome P405 enzymes wikiwand.comwikipedia.org. The kinetics of enzyme interactions are crucial for understanding how a compound is processed and how it might affect enzymatic activities. Studies on enzyme inhibition kinetics can reveal the potency and mechanism by which a compound affects enzyme activity nih.gov. While the metabolism of PAs by CYP450 enzymes involves enzymatic reactions, detailed kinetic studies specifically on this compound's effects on enzyme inhibition or activation require dedicated research.
Studies on Receptor Agonism and Antagonism
The search results indicate that this compound has been described as a μ-opioid receptor antagonist biocrick.comicellsci.com. Receptor agonism or antagonism involves a compound binding to a receptor and either activating it (agonist) or blocking its activation (antagonist). This interaction can modulate downstream signaling pathways associated with that receptor. For instance, studies on other compounds have demonstrated receptor agonism and antagonism at various receptors, such as melatonin (B1676174) receptors and serotonin (B10506) receptors biocrick.com, and sigma receptors biocrick.com. The reported antagonist activity of this compound at the μ-opioid receptor suggests a potential mechanism for its biological effects involving the modulation of opioid signaling pathways.
Cellular and Subcellular Localization Studies of this compound and its Derivatives
Understanding where a compound is located within cells and tissues is vital for elucidating its mechanism of action. While general information on the distribution of pyrrolizidine alkaloids after ingestion indicates they travel to the liver via the portal vein, and their reactive metabolites can escape the liver and travel through the bloodstream wikipedia.org, specific cellular and subcellular localization studies for this compound and its derivatives are not detailed in the provided search results. Research utilizing techniques like immunolabeling can provide insights into the distribution of compounds within plant tissues researchgate.net. Applying such techniques or other imaging methods would be necessary to determine the precise cellular and subcellular localization of this compound in biological systems.
Mechanistic Enzymology of this compound's Biotransformation
This compound, identified as a pyrrolizidine alkaloid (PA) of the otonecine (B3428663) type, undergoes biotransformation primarily through enzymatic pathways in the liver. wikiwand.comnih.gov The metabolic fate of pyrrolizidine alkaloids, including this compound, is largely determined by the interplay of two major enzyme systems: cytochrome P450 monooxygenases (CYP450s) and esterases. wikiwand.comnih.govwikipedia.org These enzymes catalyze distinct reactions that lead to either metabolic activation or detoxification of the parent compound.
Oxidation by cytochrome P450 enzymes, predominantly in the liver, is a key pathway for the metabolic activation of pyrrolizidine alkaloids. wikiwand.comnih.govwikipedia.org This process typically involves the dehydrogenation of the necine base to form reactive pyrrolic intermediates, such as dehydropyrrolizine derivatives. wikiwand.com These electrophilic pyrrolic metabolites are highly reactive and can form covalent adducts with cellular macromolecules, including proteins and nucleic acids. wikiwand.comwikipedia.org This metabolic activation by CYP450 enzymes is often associated with the toxic effects of pyrrolizidine alkaloids. wikiwand.comnih.govwikipedia.org
As an otonecine-type pyrrolizidine alkaloid, this compound is subject to these general enzymatic transformations. While specific detailed enzymatic studies focusing solely on the biotransformation kinetics and specific enzymes involved for this compound are not extensively detailed in the provided literature, its structural classification strongly suggests its interaction with hepatic CYP450s and esterases. nih.gov The relative activity and isoform specificity of these enzymes towards this compound would dictate the extent of its activation versus detoxification.
Based on the known metabolic pathways for pyrrolizidine alkaloids, the following enzymatic activities are likely involved in the biotransformation of this compound:
| Enzyme Class | Catalyzed Reaction in PA Metabolism | Outcome in PA Metabolism | Relevance to this compound |
| Cytochrome P450 (CYP450) | Oxidation (Dehydrogenation) | Metabolic Activation (Pyrrolics) | Likely involved |
| Esterases | Hydrolysis | Detoxification (Necine acids/bases) | Likely involved |
Detailed research findings on the precise enzymatic isoforms responsible for this compound's metabolism and the kinetic parameters of these reactions would provide a more complete understanding of its biotransformation profile. Studies on the regioselectivity of esterase-catalyzed hydrolysis of acetylated compounds and the substrate specificity of amine oxidases and lipases provide broader context for potential enzymatic reactions involving the acetyl and amine functionalities within the this compound structure, although their direct role in this compound metabolism specifically is not confirmed in the provided sources. nih.govrsc.orgroyalsocietypublishing.orgmdpi.comnih.govmdpi.comsrce.hrrsc.orgresearchgate.netnih.gov
Structure Activity Relationship Sar and Chemoinformatic Analysis of Acetylanonamine Analogues
Methodologies for SAR Determination
The investigation of SAR for acetylanonamine analogues involves a multifaceted approach, combining systematic structural modifications with robust biological evaluation and computational modeling.
The foundation of SAR studies lies in the systematic chemical modification of the lead compound, this compound. This process involves the synthesis of a series of analogues where specific parts of the molecule are altered to probe their influence on biological activity. For aporphine (B1220529) alkaloids like this compound, key areas for modification often include:
The Aromatic Rings (A and D rings): Introduction, removal, or alteration of substituents such as hydroxyl, methoxy (B1213986), and methylenedioxy groups on these rings can significantly impact activity. For instance, studies on other aporphine alkaloids have shown that the nature and position of substituents on the isoquinoline (B145761) moiety are critical for activities such as antipoliovirus effects. nih.gov
The Nitrogen Atom: Modification of the N-acetyl group, for instance, by varying the acyl chain length or introducing different substituents, can influence the compound's polarity, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. N-quaternization of the nitrogen in the B ring of some aporphines has been shown to affect their antiarrhythmic efficacy and toxicity. nih.govdoaj.org
The Stereocenter: Aporphine alkaloids typically possess a stereocenter at position 6a. Investigating the biological activity of different stereoisomers is crucial, as biological systems often exhibit high stereoselectivity.
The synthesized analogues are then subjected to a battery of biological assays to determine their potency, selectivity, and efficacy for a specific biological target or phenotype.
Once biological data for a series of this compound analogues is obtained, qualitative and quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structure with biological activity.
Qualitative SAR provides general rules and trends. For example, it might be observed that the presence of a hydroxyl group at a specific position on the aromatic ring consistently leads to higher activity, while a methoxy group at the same position results in lower activity. These qualitative observations are invaluable for guiding the initial stages of drug design.
Quantitative SAR (QSAR) takes this a step further by developing mathematical models that quantitatively describe the relationship between the structural properties of the analogues and their biological activities. These models are built using molecular descriptors that encode various aspects of the chemical structure, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., logP)
Topological indices: (which describe the connectivity of atoms)
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build the QSAR model. A robust QSAR model can be used to predict the activity of novel, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising compounds.
A hypothetical QSAR study on this compound analogues might reveal an equation like:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * H-bond_donors + constant
This equation would suggest that activity increases with hydrophobicity and the number of hydrogen bond donors, while it decreases with molecular weight.
Computational Approaches in SAR Studies
In recent years, computational methods have become indispensable in SAR studies, providing detailed insights into molecular interactions and accelerating the drug discovery process.
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand (in this case, an this compound analogue) to the active site of a biological target, such as a receptor or an enzyme.
The process involves:
Obtaining the 3D structure of the target protein: This can be determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or predicted using homology modeling if the structure of a similar protein is known.
Generating the 3D structure of the ligand: The conformation of the this compound analogue is generated and optimized.
Docking: The ligand is computationally "placed" into the binding site of the target in various possible orientations and conformations.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the this compound analogue and the amino acid residues of the target protein. For example, docking studies on other aporphine alkaloids have been used to illustrate key interactions with enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing new analogues with improved binding affinity.
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. dovepress.comfiveable.me These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific 3D geometry.
Pharmacophore models for this compound analogues can be developed using two main approaches:
Ligand-based pharmacophore modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. researchgate.net
Structure-based pharmacophore modeling: When the 3D structure of the target-ligand complex is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site. dovepress.com
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. This virtual screening approach is a cost-effective way to discover new lead compounds. fiveable.me
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process.
In the context of this compound analogues, MD simulations can be used to:
Assess the stability of the ligand-protein complex: By simulating the complex over a period of nanoseconds or microseconds, researchers can determine if the predicted binding mode from docking is stable.
Analyze conformational changes: MD simulations can reveal how the binding of an this compound analogue induces conformational changes in the target protein, and vice versa.
Calculate binding free energies: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores.
These simulations offer a deeper understanding of the molecular recognition process and can provide valuable insights for the optimization of this compound-based ligands.
Data-Driven SAR Analysis (e.g., Matched Molecular Pairs, Activity Landscape Models)
Data-driven SAR analysis leverages computational techniques to extract meaningful correlations from chemical and biological data. This approach moves beyond qualitative observations to provide a more quantitative understanding of how specific structural modifications impact a compound's efficacy.
Matched Molecular Pair Analysis (MMPA) is a chemoinformatic technique that identifies pairs of molecules that differ by only a single, well-defined structural transformation. wikipedia.org By analyzing the change in biological activity for numerous such pairs, it is possible to quantify the effect of a specific chemical modification. For instance, comparing a compound with a hydroxyl group to its methoxy-substituted counterpart across a large dataset can reveal the general impact of this O-methylation on activity. This method is particularly valuable for lead optimization as it provides actionable insights for drug design. wikipedia.org
Activity Landscape Models are graphical representations that visualize the relationship between structural similarity and biological activity. mdpi.com These models help in identifying regions of the chemical space with significant SAR trends. A key feature of activity landscapes are "activity cliffs," which are pairs of structurally very similar compounds that exhibit a large difference in biological activity. The identification of activity cliffs is of great interest as they highlight small structural modifications that can lead to substantial gains or losses in potency, providing crucial information for SAR exploration. mdpi.com
While specific MMPA or activity landscape models for this compound were not found in the public domain, the principles can be applied to the broader class of aporphine alkaloids to understand their SAR. For example, by systematically analyzing the cytotoxicity data of various aporphine alkaloids, one could generate hypotheses about the effects of substitutions at different positions on the aporphine scaffold.
The following table presents cytotoxicity data for a selection of aporphine alkaloids, which can be used as a basis for a data-driven SAR discussion.
| Compound | Structure | Cancer Cell Line | Cytotoxicity (IC₅₀) µg/mL |
| Liriodenine (B31502) | A-549 | 12.0 | |
| K-562 | 18.2 | ||
| HeLa | 15.5 | ||
| MDA-MB | 14.8 | ||
| Norushinsunine | A-549 | 8.8 | |
| K-562 | 7.4 | ||
| HeLa | 7.6 | ||
| MDA-MB | 8.4 | ||
| Reticuline (B1680550) | A-549 | 13.0 | |
| K-562 | 19.8 | ||
| HeLa | 16.2 | ||
| MDA-MB | 17.5 | ||
| (-)-Anonaine | HepG2 | 33.5 | |
| Xylopine | HCT-116 | 30.2 µM | |
| Stephalagine | HCT-116 | 48.5 µM | |
| Crassiflorine | HCT-116 | 143.4 µM |
Data sourced from multiple studies. sapub.orgresearchgate.netnih.gov Note that direct comparison of absolute values should be made with caution due to differing experimental conditions.
Identification of Key Structural Determinants for Modulating Biological Activity
By analyzing the available data on aporphine alkaloids, several key structural features have been identified as important modulators of their biological activity, particularly their cytotoxic effects.
The presence and nature of substituents on the aromatic rings of the aporphine core play a crucial role. For example, a comparative analysis of liriodenine, norushinsunine, and reticuline suggests the importance of the substitution pattern on the D-ring. Norushinsunine, which possesses a hydroxyl group at the C-7 position, generally exhibits stronger cytotoxicity against a panel of cancer cell lines compared to liriodenine and reticuline. sapub.org This suggests that a hydroxyl group at this position may be favorable for cytotoxic activity.
Furthermore, the degree of substitution and the nature of the substituents on the A-ring are also critical. Many biologically active aporphine alkaloids possess methoxy or methylenedioxy groups on the A-ring. The presence of a 1,2-methylenedioxy group, as seen in many natural aporphines, is often associated with significant cytotoxicity.
The nature of the substituent on the nitrogen atom at position 6a is another key determinant. While anonaine (B1665113) has a secondary amine, many other aporphine alkaloids are N-methylated. This modification can influence the compound's physicochemical properties, such as its basicity and lipophilicity, which in turn can affect its cellular uptake and target engagement.
Oxidation of the aporphine core can also dramatically alter biological activity. For instance, oxoaporphines, which contain a carbonyl group at the C-7 position, often exhibit potent biological effects, including topoisomerase inhibition and cytotoxicity. nih.gov The planarity and electronic properties of the oxoaporphine system are thought to be important for their interaction with biological targets like DNA. nih.gov
Advanced Analytical Techniques for Acetylanonamine Research
High-Resolution Spectroscopic Characterization for Structural and Conformational Analysis
High-resolution spectroscopy is indispensable for the detailed molecular characterization of Acetylanonamine. It provides insights into the compound's atomic connectivity, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, advanced pulse sequences for complex assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. While comprehensive spectral data for this compound is not widely published, its structure can be inferred from the analysis of related aporphine (B1220529) alkaloids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are pivotal in assigning the chemical shifts of all protons and carbons in the molecule.
In ¹H NMR, the protons of the aromatic rings would exhibit distinct chemical shifts and coupling patterns, providing information about their substitution. The protons of the ethyl-bridge and the N-acetyl group would also have characteristic signals. Advanced pulse sequences can help to resolve complex multiplets and determine coupling constants, which are valuable for conformational analysis.
¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. The PubChem database indicates the availability of ¹³C NMR spectra for N-acetylanonaine, which would be instrumental in confirming the carbon framework of the molecule. nih.gov The chemical shifts of the carbonyl carbon of the acetyl group and the carbons of the aromatic rings are particularly diagnostic.
Table 1: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in this compound (Note: These are predicted values based on related compounds and general chemical shift ranges. Actual experimental values may vary.)
| Functional Group | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) of Acetyl Group | 168-172 |
| Aromatic Carbons | 110-150 |
| Methylene Carbons of Ethyl Bridge | 25-60 |
| Methyl Carbon of Acetyl Group | 20-25 |
Mass Spectrometry for Metabolite Profiling and Mechanistic Intermediate Identification (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for its identification in complex mixtures. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile derivatives of this compound. The PubChem database mentions the existence of GC-MS data for N-acetylanonaine. nih.gov The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, along with a characteristic fragmentation pattern that can be used for structural confirmation.
Tandem mass spectrometry (MS/MS) is particularly useful for the structural elucidation of metabolites of this compound and for identifying mechanistic intermediates in its biotransformation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated that provides information about the connectivity of the molecule.
Table 2: Expected Key Mass Fragments of this compound in Mass Spectrometry (Note: These are predicted fragments based on the structure of this compound. Actual fragmentation patterns may vary depending on the ionization method and collision energy.)
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| [M]+ | Molecular Ion |
| [M - CH₃CO]+ | Loss of the acetyl group |
| [M - CH₂=C=O]+ | Loss of ketene |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.
IR spectroscopy would show characteristic absorption bands for the various functional groups. The carbonyl group of the N-acetyl moiety would exhibit a strong absorption band in the region of 1630-1680 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic portions of the molecule would appear in the 2800-3100 cm⁻¹ region. The C-O stretching of the ether linkages would also be observable.
Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton. The aromatic ring vibrations would give rise to characteristic Raman bands. The application of Raman spectroscopy has been developed for determining the degree of acetylation in other molecules, a technique that could be adapted for studies involving this compound. nih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges for the functional groups present in this compound.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Amide) | 1630-1680 (strong) | 1630-1680 (moderate) |
| Aromatic C-H Stretch | 3000-3100 (moderate) | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-2960 (moderate) | 2850-2960 (strong) |
| Aromatic C=C Stretch | 1450-1600 (variable) | 1450-1600 (strong) |
| C-O Stretch (Ether) | 1000-1300 (strong) | 1000-1300 (weak) |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Studies
Table 4: Expected UV-Visible Absorption Maxima for this compound (Note: These are predicted absorption ranges based on the aporphine alkaloid chromophore. The solvent can influence the exact λmax.)
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 220-280 |
| n → π | > 280 (typically weak) |
Advanced Chromatographic Separations for Complex Biological Matrices and Mixtures
Advanced chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or biological samples.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of alkaloids like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds.
In a typical RP-HPLC setup for the analysis of this compound, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.
For preparative separations, the same principles apply, but on a larger scale with larger columns and higher flow rates to isolate sufficient quantities of the compound for further studies. The development of a stability-indicating RP-HPLC method would also be crucial for quality control and to study the degradation of this compound under various stress conditions. humanjournals.comijisrt.com
Table 5: Illustrative RP-HPLC Method Parameters for this compound Analysis (Note: These are typical starting parameters for method development and would require optimization for specific applications.)
| Parameter | Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at λmax (e.g., ~230 nm or ~270 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. While many alkaloids, including this compound, have high boiling points and are not inherently volatile, GC analysis can be employed following appropriate derivatization procedures. However, for the broader analysis of related, more volatile, or semi-volatile metabolites within the Annonaceae family (from which this compound is often isolated), GC coupled with mass spectrometry (GC-MS) is an invaluable tool. nih.gov
A typical GC-MS protocol for the analysis of aporphine-derived aromatic alkaloids involves using a robust and high-resolution capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column, which provides excellent separation efficiency. nih.gov The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Research on polycyclic aromatic alkaloids from Annonaceae has established a GC-MS protocol capable of identifying over 20 related compounds. nih.gov The retention time (RT) and the mass spectrum are the two key parameters for identification. The retention time depends on the compound's boiling point and its interaction with the stationary phase of the GC column, while the mass spectrum is characteristic of its molecular structure. By creating a library of these parameters for known alkaloids, researchers can rapidly screen plant extracts. nih.gov
Below is a table of representative data for the GC-MS analysis of aporphine-type alkaloids, illustrating the kind of information obtained in such studies.
| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
|---|---|---|
| Liriodenine (B31502) | 17.06 | 275 (M+), 246, 218, 189 |
| Lysicamine | 15.89 | 291 (M+), 276, 248, 218 |
| O-methylmoschatoline | 17.14 | 305 (M+), 290, 262, 233 |
| Atherospermidine | 18.42 | 321 (M+), 306, 278, 248 |
Data adapted from a GC-MS protocol for alkaloids from Annonaceae. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures like plant extracts. researchgate.net For a compound like this compound, these techniques allow for its detection, identification, and structural characterization directly from the extract, often obviating the need for lengthy isolation procedures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for analyzing aporphine alkaloids. nih.govmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separation of alkaloids in an extract. The eluent is then directed into a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, which provides highly accurate mass measurements. nih.gov
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For aporphine alkaloids, common fragmentation pathways involve the loss of methyl (•CH₃), methoxy (B1213986) (•OCH₃), or carbonyl (CO) groups, which helps in identifying the substitution pattern on the alkaloid core. scielo.br Studies on extracts from Duguetia lanceolata and Sabia schumanniana have successfully used UHPLC-HR-MS/MS to identify dozens of aporphine alkaloids by analyzing these characteristic fragmentation patterns. researchgate.netnih.gov
| Alkaloid Type | Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Neutral Loss |
|---|---|---|---|
| Glaucine | 356.1856 | 340, 325, 310, 297 | CH₄, •CH₃, OCH₃ |
| Isocorydine | 342.1700 | 327, 312, 296, 281 | •CH₃, CH₄, OCH₃ |
| Liriodenine (Oxoaporphine) | 276.0655 | 246, 218, 189 | CO, HCO |
| Magnoflorine (B1675912) (Quaternary) | 342.1670 | 297, 282, 265, 237 | N(CH₃)₂, •CH₃ |
Representative fragmentation data for aporphine alkaloids identified via UHPLC-HR-MS/MS. mdpi.comscielo.br
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) provides unparalleled structural information by coupling HPLC separation with NMR spectroscopy. This technique is particularly insightful for N-acetylated aporphine alkaloids like this compound. Research on related compounds from Liriodendron tulipifera has shown that N-acetyl aporphines exist as a mixture of two slowly interconverting rotational isomers (rotamers), the Z- and E-isomers, due to the restricted rotation around the N-acetyl C-N bond. This phenomenon results in a duplication of signals in the ¹H and ¹³C NMR spectra. HPLC-NMR allows for the on-line acquisition of NMR data for each separated peak, confirming the presence of these rotamers and enabling the assignment of signals to each specific isomer. The signals for protons and carbons near the N-acetyl group, such as those at positions C-4, C-5, C-6a, and C-7, are most affected and show distinct chemical shifts for the two rotamers.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and solid-state conformation. nih.govspringernature.com For chiral molecules like this compound, which possesses a stereocenter at the C-6a position, determining the absolute configuration ((R) or (S)) is critical, as different enantiomers can have vastly different biological activities.
The technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined. To establish the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. nih.gov This occurs when the X-ray energy is near the absorption edge of a heavier atom in the structure. The differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l), known as Bijvoet differences, allow for the unambiguous assignment of the absolute configuration. dtic.mil
The result of this analysis is often expressed as the Flack parameter. A value close to 0 for a given configuration indicates that the assignment is correct, while a value close to 1 suggests the opposite configuration is the correct one. dtic.mil While a crystal structure for this compound itself is not publicly available, the methodology is standard for aporphine alkaloids. The analysis provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
| Crystallographic Parameter | Description | Typical Application/Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Orthorhombic, Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal. | Measured in Å and degrees (°). |
| Flack Parameter [x] | A parameter used to verify the absolute stereochemistry. | A value near 0(±0.1) confirms the assigned configuration. dtic.mil |
General parameters obtained from a single-crystal X-ray diffraction experiment for determining absolute configuration.
Emerging Trends and Future Research Perspectives for Acetylanonamine
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of Acetylanonamine to ensure reproducibility?
- Methodology : Use a stepwise approach with rigorous characterization at each synthetic step. Employ techniques like NMR, HPLC, and mass spectrometry to verify intermediate purity and confirm final product structure. Document reaction conditions (temperature, catalysts, solvents) with exact molar ratios to enable replication. For novel synthetic routes, compare yields and purity against established methods to validate efficiency .
- Data Standardization : Maintain detailed logs of failed attempts, including deviations in conditions (e.g., inert atmosphere requirements), to refine protocols.
Q. How can researchers validate the stability of this compound under varying storage conditions for long-term studies?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) and monitor degradation via chromatography (GC/HPLC) and spectroscopic methods. Compare results with baseline stability data under controlled conditions (e.g., −20°C, inert atmosphere). Include degradation product identification using tandem MS .
- Statistical Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard lab conditions .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
- Methodology : Combine LC-MS/MS for high-sensitivity detection of impurities (e.g., nitrosamines, synthetic by-products) with orthogonal methods like GC-FID for cross-validation. Use certified reference standards where available. For novel impurities, employ structural elucidation via NMR or X-ray crystallography .
- QA/QC Protocols : Implement spike-and-recovery experiments to validate method accuracy and precision .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s biological activity across in vitro and in vivo models?
- Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., dosage, exposure duration, model organism). Perform dose-response studies in parallel in vitro (cell lines) and in vivo (rodent models) under standardized conditions. Use statistical tools (e.g., ANOVA, regression analysis) to isolate confounding factors .
- Case Study : If in vitro data suggests cytotoxicity absent in vivo, investigate pharmacokinetic factors (e.g., metabolic clearance, bioavailability) using radiolabeled compounds .
Q. What computational approaches are effective for predicting this compound’s interactions with non-target proteins?
- Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Cross-reference with transcriptomic/proteomic datasets to assess pathway-level impacts .
- Limitations : Highlight discrepancies between in silico predictions and empirical data, emphasizing iterative model refinement .
Q. How can researchers mitigate environmental exposure risks during this compound disposal in lab settings?
- Methodology : Perform ecotoxicological assays (e.g., Daphnia magna toxicity tests) to assess acute/chronic effects. Design waste treatment protocols (e.g., photodegradation, enzymatic breakdown) validated by TOC (total organic carbon) analysis. Reference regulatory frameworks (e.g., EMA guidelines) for hazard classification .
- Documentation : Include safety data in publications, specifying disposal SOPs to align with global chemical safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
